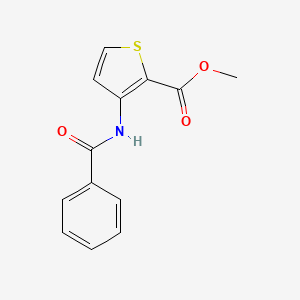

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of thiophene chemistry, which has evolved significantly since the initial discovery and characterization of thiophene ring systems in the late nineteenth century. The compound represents a more recent addition to the thiophene carboxylate family, reflecting advances in synthetic methodology that have enabled the precise introduction of complex substituents onto thiophene scaffolds. The historical development of such compounds parallels the growth of pharmaceutical chemistry and materials science, where functionalized heterocycles have gained increasing importance as building blocks for advanced molecular architectures.

The synthetic accessibility of this compound has been enhanced through modern organic chemistry techniques that allow for selective functionalization of thiophene rings. Historical approaches to thiophene modification often relied on harsh reaction conditions and yielded complex mixtures of products. Contemporary synthetic strategies have refined these processes, enabling the preparation of highly substituted thiophenes with predictable regioselectivity and good yields. This evolution in synthetic capability has made compounds like this compound more readily available for research applications.

The compound's development also reflects the increasing sophistication of organic synthesis, where multi-step procedures can be designed to introduce specific functional groups at predetermined positions on heterocyclic frameworks. The benzoylamino substituent, in particular, represents a carefully chosen modification that provides both structural complexity and potential for further chemical elaboration. Historical precedents in amide chemistry have informed the design and synthesis of such compounds, drawing upon decades of research into amide bond formation and reactivity patterns.

Systematic Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The primary name reflects the thiophene ring as the parent structure, with numbered positions indicating the locations of substituents according to established ring numbering conventions. The compound can also be designated by its International Union of Pure and Applied Chemistry name as methyl 3-benzamidothiophene-2-carboxylate, which provides an alternative systematic description of the molecular structure.

The classification of this compound encompasses several important chemical categories, beginning with its identification as a thiophene derivative. Thiophenes represent a fundamental class of five-membered heterocyclic compounds containing sulfur as the heteroatom, and this particular example demonstrates the structural diversity possible within this family. The compound simultaneously belongs to the carboxylate ester category due to the presence of the methyl carboxylate functional group at the 2-position of the thiophene ring. This dual classification reflects the multifunctional nature of the molecule and its potential for diverse chemical behaviors.

Additional classification considerations include the compound's status as an amide derivative, specifically a benzamide, due to the benzoylamino substituent at the 3-position. This classification has important implications for the compound's chemical reactivity and potential biological activity, as amide functional groups often play crucial roles in molecular recognition and binding processes. The systematic classification system enables researchers to predict chemical behavior and design appropriate synthetic strategies based on established patterns within each functional group category.

Position within Thiophene Chemistry

This compound occupies a significant position within the broader landscape of thiophene chemistry, representing an advanced example of polysubstituted thiophene derivatives. The compound demonstrates the versatility of the thiophene ring system as a platform for complex molecular architectures, showcasing how multiple functional groups can be successfully incorporated while maintaining structural integrity. Within the thiophene carboxylate subfamily, this compound stands out due to its additional benzoylamino functionality, which expands its potential applications beyond simple ester chemistry.

The strategic positioning of substituents on the thiophene ring in this compound reflects careful consideration of electronic and steric factors that influence molecular properties. The 2,3-disubstitution pattern creates a specific electronic environment that affects both the reactivity of the thiophene ring and the behavior of the attached functional groups. This substitution pattern is particularly valuable in synthetic chemistry, as it provides multiple sites for potential chemical modification while maintaining the aromatic character of the thiophene system.

Contemporary thiophene chemistry has increasingly focused on developing compounds with specific substitution patterns that enable targeted applications in materials science, pharmaceutical research, and catalysis. This compound exemplifies this trend, combining structural complexity with synthetic accessibility. The compound's position within thiophene chemistry is further enhanced by its relationship to other important thiophene derivatives, including those used in organic electronics and medicinal chemistry applications.

The compound also represents an important connection between traditional thiophene chemistry and modern synthetic methodology. Recent advances in thiophene functionalization have enabled the preparation of increasingly complex derivatives, and this compound benefits from these methodological improvements. The compound's synthesis likely employs contemporary coupling reactions and selective functionalization strategies that have transformed the field of thiophene chemistry in recent decades.

Scientific and Research Significance

The research significance of this compound extends across multiple domains of chemical science, reflecting its utility as both a synthetic intermediate and a target molecule for fundamental studies. The compound's unique structural features make it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry, where the effects of specific substituents on molecular behavior can be systematically evaluated. Research applications have demonstrated the compound's utility in the synthesis of complex heterocyclic systems, including its use in preparing various nitrogen-containing heterocycles through cyclization and coupling reactions.

In synthetic chemistry, the compound serves as a versatile building block for constructing more complex molecular architectures. The presence of multiple reactive sites, including the ester functionality and the amide nitrogen, provides numerous opportunities for chemical elaboration through established synthetic transformations. Research has shown that compounds of this type can undergo various cyclization reactions to form fused ring systems, expanding their utility in the synthesis of pharmaceutical intermediates and materials science applications.

The compound's significance in contemporary research is further highlighted by its role in advancing synthetic methodology. Studies involving this compound and related compounds have contributed to the development of new synthetic approaches for functionalizing thiophene rings and creating complex substitution patterns. This research has practical implications for pharmaceutical chemistry, where thiophene-containing compounds often exhibit important biological activities.

Current research trends indicate growing interest in thiophene derivatives like this compound for applications in organic electronics and materials science. The electronic properties of substituted thiophenes make them attractive candidates for organic semiconductors and other advanced materials. The specific substitution pattern present in this compound provides opportunities for fine-tuning electronic properties through systematic structural modifications, making it a valuable research target for materials applications.

Properties

IUPAC Name |

methyl 3-benzamidothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRZDTPFHHAMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353332 | |

| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-70-4 | |

| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It’s worth noting that various biochemical pathways are involved in the biotransformation of similar compounds, including redox reactions, resistance mechanisms, and accumulation processes.

Pharmacokinetics

The oral bioavailability of such compounds can be around 23%. These properties impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.

Result of Action

Similar compounds have been used in the synthesis of various bioactive molecules, indicating a potential for diverse biological activities.

Action Environment

The action, efficacy, and stability of Methyl 3-(benzoylamino)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions.

Biological Activity

Methyl 3-(benzoylamino)-2-thiophenecarboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Structural Overview

The compound features a thiophene ring, a benzoylamino group, and a methoxycarbonyl group, which contribute to its unique chemical properties. The molecular formula and weight of this compound are critical for understanding its interactions in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | Approximately 229.29 g/mol |

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as a ligand for various receptors or enzymes, potentially modulating their activity. This interaction could lead to several biological effects, including:

- Anticancer Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines. The presence of the thiophene moiety is believed to enhance these properties.

- Antimicrobial Properties : The compound may exhibit antimicrobial activity, making it a candidate for further evaluation in treating infections.

Research Findings and Case Studies

-

Anticancer Properties :

- A study indicated that this compound showed significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- In vitro assays revealed IC values indicating effective concentrations for inducing cell death in targeted cancer cells.

-

Antimicrobial Activity :

- Preliminary evaluations suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the specific mechanisms involved.

Anticancer Activity Assay Results

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Inhibition of cell proliferation |

Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

Comparison with Similar Compounds

Substituent Variations on the Amino Group

Methyl 3-(Phenylamino)-2-Thiophenecarboxylate (9a)

- Structure: Phenylamino group at position 3.

- Synthesis : Prepared via copper-catalyzed N-arylation in 95–98% yield .

- This may enhance reactivity in subsequent derivatization reactions but decrease stability in polar solvents .

Methyl 3-(Diphenylamino)-2-Thiophenecarboxylate (10a)

- Structure: Diphenylamino group at position 3.

- Synthesis : Achieved using similar catalytic methods with high yields (95–98%) .

Methyl 3-(Di(3-Thienyl)Amino)-2-Thiophenecarboxylate (10d)

- Structure: Di-thienylamino substituent.

- Key Differences: The thienyl groups introduce π-conjugation, making this compound suitable for conductive polymers or organic semiconductors, unlike the benzoylamino derivative .

Positional Isomerism and Reactivity

Methyl 2-Amino-3-Thiophenecarboxylate (11a)

- Structure: Amino group at position 2 (vs. 3 in the target compound).

- Reactivity: Demonstrates higher N-arylation reactivity compared to the 3-amino isomer due to reduced steric hindrance at position 2. For example, in reactions with 4-iodoanisole, the 2-amino derivative forms products faster .

- Implications: The target compound’s 3-substituted benzoylamino group may limit its utility in catalytic coupling reactions requiring high positional accessibility .

Functional Group Modifications

Methyl 3-[[(2-Methoxy-2-Oxoethyl)Amino]Sulfonyl]-2-Thiophenecarboxylate (CAS: 106820-63-7)

- Structure : Sulfonamide group with a methoxy-oxoethyl chain.

- Key Differences: The sulfonamide moiety is more electron-withdrawing than benzoylamino, which could enhance acidity at the NH site and alter solubility in aqueous media .

Methyl 3-[Methyl(Methylsulfonyl)Amino]-2-Thiophenecarboxylate (CAS: 214532-30-6)

- Structure : Methylsulfonamido group.

- Key Differences: The sulfonyl group increases oxidative stability but reduces nucleophilicity compared to the benzoylamino derivative, affecting its suitability in nucleophilic substitution reactions .

Phenoxy-Linked Derivatives

Methyl 3-[2-(Benzoylamino)Phenoxy]-2-Thiophenecarboxylate (CAS: 900018-84-0)

- Structure: Benzoylamino group attached via a phenoxy linker.

- Molecular Weight : 353.40 g/mol (identical to its para-substituted analog) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.